![molecular formula C14H7IN2 B565826 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile CAS No. 1312924-02-9](/img/structure/B565826.png)
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a chemical compound used in the synthetic preparation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists . It is a new SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) .
Synthesis Analysis
The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile involves a few steps. The bromo-precursor of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile was prepared by Sonogashira coupling between 2-ethynylpyridine and 3,5-dibromobenzonitrile . The bromine of the precursor was then converted into iodine via a tributylstannyl group to synthesize nonradioactive IPEB . The radioiodine displacement reaction with iodide and bromo-precursor mediated by a copper (I) catalyst produced 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile .Molecular Structure Analysis
The molecular formula of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is C14H7IN2. Its molecular weight is 330.128.Chemical Reactions Analysis
The chemical reactions involving 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile are primarily related to its synthesis. The bromo-precursor of this compound undergoes a radioiodine displacement reaction with iodide, mediated by a copper (I) catalyst .Scientific Research Applications
PET Radiotracers for mGluR5
This compound has been used in the development of PET (Positron Emission Tomography) radiotracers for mGluR5 (metabotropic glutamate receptor 5). These radiotracers enable researchers to study the role of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease in vivo .
mGluR5 Negative Allosteric Modulators
It has also been proposed as a negative allosteric modulator for mGluR5. This application is significant in the context of neurological research and could lead to more demand for mGluR5 radiotracers in the future .
Mechanism of Action
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile acts as a SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) . This suggests that it may play a role in elucidating the function of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Future Directions
The development of SPECT radiotracers like 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile could help meet future demands for mGluR5 research and clinical application, especially given the short half-life of PET isotopes and the limited number of PET radiochemistry facilities . This compound, in particular, shows promise due to its high uptake in brain regions where mGluR5 is abundant .
properties
IUPAC Name |
3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCNSDOIOLDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.